molecular formula C12H12N2O2 B1373954 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1250673-36-9

1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1373954
CAS No.: 1250673-36-9
M. Wt: 216.24 g/mol
InChI Key: LRHONBYCCYYORC-UHFFFAOYSA-N
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Description

1-Ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by an ethyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring (Figure 1). Pyrazole-based compounds are widely studied for their pharmacological and material science applications due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

1-ethyl-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-14-11(9-6-4-3-5-7-9)10(8-13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHONBYCCYYORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Phenylhydrazine with Ethyl 2-cyano-3-ethoxyacrylate

  • Procedure: Phenylhydrazine or substituted phenylhydrazines react with ethyl 2-cyano-3-ethoxyacrylate in ethanol under reflux conditions, typically for 24 hours in an inert atmosphere (nitrogen), to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate intermediates with yields around 58–70%.

  • Hydrolysis: Subsequent basic hydrolysis of these esters yields the corresponding this compound derivatives.

  • Reaction conditions: Reflux in ethanol promotes cyclization and condensation efficiently, with inert atmosphere preventing oxidation.

Use of Ethoxymethylenemalononitrile

  • Phenylhydrazine hydrochloride is basified and reacted with ethoxymethylenemalononitrile in ethanol at reflux for about 3 hours to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can be further transformed into carboxylic acid derivatives.

Alkylation of Pyrazole-4-Carboxylic Acid Esters

Alkylation of Pyrazole-3-carboxylic Esters

  • Alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates can introduce the ethyl group at the N-1 position.

  • This method can produce mixtures of isomeric N-alkyl pyrazoles, which may require chromatographic separation.

Reaction of 2,4-Diketocarboxylic Esters with N-Alkylhydrazines

  • A more selective method involves reacting the enolate of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts, which affords 1-alkyl-pyrazole-5-carboxylic esters with better selectivity and yield.

Specific Example: Synthesis of this compound

Step Reagents/Conditions Description Yield/Notes
1 Phenylhydrazine + Ethyl 2-cyano-3-ethoxyacrylate, EtOH, reflux, 24 h, N2 atmosphere Cyclocondensation to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate 58–70% yield
2 Basic hydrolysis (e.g., NaOH in water/EtOH) Conversion of ester to carboxylic acid Quantitative or high yield
3 Purification (recrystallization, chromatography) Isolation of pure this compound Confirmed by IR, NMR, MS

Reaction Mechanism Insights and Optimization

  • The key step is the nucleophilic attack of phenylhydrazine on the activated double bond of the β-ketoester or enaminonitrile, followed by cyclization to form the pyrazole ring.

  • Use of inert atmosphere and reflux in ethanol improves yield and purity by minimizing side reactions such as oxidation.

  • Alkylation strategies require careful control of stoichiometry and reaction time to avoid isomeric mixtures.

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic C=O stretch near 1700 cm⁻¹ confirms carboxylic acid presence; NH stretch and aromatic C-H bands also observed.

  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows ethyl group signals (triplet at ~1.3 ppm for CH₃, quartet at ~4.2 ppm for CH₂), aromatic protons between 7.2–7.8 ppm, and pyrazole ring protons.

  • Mass Spectrometry (MS): Molecular ion peak consistent with C12H12N2O2 (molecular weight 216.24 g/mol) confirms molecular identity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation with β-ketoesters Phenylhydrazine + ethyl 2-cyano-3-ethoxyacrylate Ethanol, reflux, N2, 24 h High selectivity and yield Requires hydrolysis step
Alkylation of pyrazole esters Pyrazole-3-carboxylic esters + alkyl halides Base, solvent varies, mild temp Direct N-alkylation Mixture of isomers possible
Enolate reaction with N-alkylhydrazines 2,4-diketocarboxylic esters + N-alkylhydrazinium salts Controlled base, temperature Good selectivity, fewer byproducts More complex reagents

Research Findings and Patents

  • The 1999 US patent (US6297386B1) describes preparation of 1-alkyl-pyrazole-5-carboxylic esters by reacting enolates of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts, providing a selective and efficient route.

  • Literature reports confirm that condensation of phenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol yields pyrazole esters that can be hydrolyzed to the carboxylic acid.

  • Analytical data from NMR, IR, and MS validate the structure and purity of the synthesized compound.

Chemical Reactions Analysis

1-Ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid features a pyrazole ring with an ethyl group at the first position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position. This structure is crucial for its biological activity, influencing its interactions with various molecular targets.

Scientific Research Applications

1. Anticancer Activity

  • The compound has been studied for its anticancer properties. In vitro studies have shown that it can significantly reduce cell viability in cancer cell lines. For instance, one study reported a marked decrease in proliferation rates of treated cancer cells compared to controls, suggesting its potential as an anticancer agent.

2. Anti-inflammatory Effects

  • This compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Experimental models demonstrated that administration of this compound resulted in reduced edema and pain, indicating its therapeutic potential for inflammatory disorders.

3. Antimicrobial Activity

  • The compound has shown antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways within microorganisms, making it a candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several pyrazole derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of cancer cells in vitro compared to untreated controls, supporting its role as a potential chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects
In another research effort, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The results showed that treatment with this compound led to a significant reduction in swelling compared to untreated controls, further validating its therapeutic potential against inflammation.

Mechanism of Action

The mechanism of action of 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Substituent Variations and Their Implications

The pharmacological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Key Features Reference
1-Ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid 1-Ethyl, 5-Phenyl, 4-COOH High polarity due to COOH; phenyl enhances aromatic interactions.
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Phenyl, 5-Isopropyl, 4-COOH Bulkier isopropyl group reduces solubility but increases lipophilicity.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3-Diphenyl, 5-Methyl, 4-COOH Steric hindrance from diphenyl groups may limit binding in biological systems.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Ethyl, 3-CF₃, 4-COOH CF₃ group increases acidity and electron-withdrawing effects.
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1-Cyclohexyl, 5-(4-OCH₃Ph), 4-COOH Methoxy group improves solubility; cyclohexyl enhances lipophilicity.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Phenyl, 5-NH₂, 4-COOH Amino group introduces basicity and hydrogen-bonding diversity.

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2–4) dominates acidity. Electron-withdrawing substituents (e.g., CF₃ at position 3 in ) lower the pKa further, enhancing deprotonation in physiological environments.
  • Solubility : Polar groups (COOH, NH₂) improve aqueous solubility, while lipophilic substituents (isopropyl, cyclohexyl) favor membrane permeability .
  • Hydrogen Bonding : Carboxylic acids form strong hydrogen bonds, influencing crystal packing (e.g., in 1-cyclohexyl derivatives ) and receptor binding.

Material Science

  • Crystallography : Hydrogen-bonding patterns (e.g., in 1-cyclohexyl derivatives ) are critical for designing co-crystals with improved stability.

Biological Activity

1-Ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1250673-36-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl group at the first position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position. Its structure is pivotal in determining its biological activity.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Pyrazole derivatives are known to modulate enzyme activity through inhibition or activation, influencing several metabolic pathways. Specifically, this compound has been shown to inhibit enzymes involved in metabolic processes, thereby altering metabolic fluxes within cells.

Biochemical Pathways

The compound influences numerous biochemical pathways by affecting cell signaling, gene expression, and cellular metabolism. It can modulate key signaling molecules, leading to changes in cellular responses and energy production. The interactions are primarily mediated through hydrogen bonding and hydrophobic interactions with target biomolecules.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds containing the pyrazole structure can inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers. Notably, this compound has shown antiproliferative activity in vitro against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In experimental models, it has been found to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This inhibition can lead to reduced edema and pain in animal models . The selectivity index for COX inhibition suggests potential therapeutic applications in treating inflammatory disorders.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways within the microorganisms.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, this compound was included among several compounds tested for their ability to inhibit cancer cell proliferation. Results indicated that this compound significantly reduced cell viability in treated cultures compared to controls .

Case Study: Anti-inflammatory Effects

Another research effort focused on assessing the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a marked reduction in swelling compared to untreated controls, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructure VariationBiological Activity
1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acidMethyl group at the fifth positionModerate anticancer activity
1-(4-Chlorophenyl)-3-methyl-1H-pyrazoleChlorine substitution on phenyl groupEnhanced anti-inflammatory effects
1-Ethyl-3-(4-fluorophenyl)-1H-pyrazoleFluorine substitution on phenyl groupPotent anticancer properties

This table illustrates how structural variations influence the biological activities of pyrazole derivatives.

Q & A

Q. What are the established synthetic routes for 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a related pyrazole-4-carboxylic acid derivative was prepared by reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an ester intermediate, followed by basic hydrolysis to yield the carboxylic acid . Key steps include:
  • Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA under reflux to form the pyrazole ester.
  • Hydrolysis : The ester undergoes saponification using NaOH or KOH to produce the carboxylic acid.
    Reaction conditions (solvent, temperature, and catalyst) must be optimized to avoid side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., phenyl group integration and splitting patterns) .
  • X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions. SHELX programs are widely used for structure refinement .

Q. How is the compound screened for initial biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria and fungi using disk diffusion or microdilution methods. Activity is compared to standard drugs (e.g., ampicillin) .
  • Enzyme Inhibition Studies : Evaluate binding affinity to targets like cyclooxygenase (COX) or kinases via fluorescence polarization or calorimetry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of the compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst Screening : Bases like K₂CO₃ or Cs₂CO₃ enhance cyclocondensation efficiency .
  • Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Q. What approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Confirm activity trends using multiple concentrations (e.g., IC₅₀ calculations) .
  • Structural Analog Comparison : Test derivatives (e.g., substituent variations at the 5-position) to isolate pharmacophoric groups .
  • Computational Validation : Molecular docking (AutoDock, Schrödinger) identifies binding modes inconsistent with experimental results .

Q. How are computational methods integrated with experimental data to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS, AMBER) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

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